1-(Aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one
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Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines . Another study reported the synthesis of certain 1,7,7-trimethyl-bicyclo[2.2.1]heptane derivatives .Scientific Research Applications
Synthesis of 3-Azabicyclo Derivatives
A variety of tris- and monoprotected derivatives with the azabicyclo skeleton have been synthesized, highlighting their utility in constructing enantiomerically pure compounds through intramolecular reductive cyclopropanation and other synthetic strategies. These compounds are of interest due to their potential as intermediates in medicinal chemistry (Gensini et al., 2002).
Asymmetric Synthesis and Drug Discovery
Azabicyclo derivatives have been used as frameworks for asymmetric synthesis, yielding biologically active compounds. These frameworks facilitate the production of pharmacologically relevant molecules through selective rearrangement and unusual ring cleavage processes (Jida et al., 2007).
Advanced Building Blocks for Drug Discovery
Rapid synthesis methods have been developed for substituted azabicyclo derivatives, considered attractive building blocks in drug discovery. This showcases their role in facilitating the exploration of novel therapeutic agents (Denisenko et al., 2017).
Properties
IUPAC Name |
1-(aminomethyl)-2-azabicyclo[2.2.1]heptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-4-7-2-1-5(3-7)6(10)9-7/h5H,1-4,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBLQXZATGWQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(=O)N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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